

6-Nitroindazole CAS number and basic properties.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 6-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Nitroindazole**, a critical compound in pharmacological and biochemical research. This document outlines its fundamental properties, synthesis, and key biological activities, with a focus on its role as an inhibitor of nitric oxide synthase and monoamine oxidase.

Core Properties of 6-Nitroindazole

6-Nitroindazole is a versatile organic compound with the CAS Number 7597-18-4.[1][2][3] It is recognized for its distinctive molecular structure, which features a nitro group attached to an indazole ring. This structure imparts specific chemical and biological properties that are of significant interest in medicinal chemistry and drug development.[1][4]

Table 1: Physicochemical Properties of **6-Nitroindazole**



Property	Value	Source(s)
CAS Number	7597-18-4	[1][2][3]
Molecular Formula	C7H5N3O2	[1][2][5]
Molecular Weight	163.13 g/mol	[2][5][6]
Appearance	White to light yellow or pale yellow to orange crystalline powder.	[1][4]
Melting Point	180-182 °C	[1][2][7]
Boiling Point	290.19°C (rough estimate)	[7][8]
Solubility	Sparingly soluble in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), acetic acid, benzene, and acetone.[4][7] A solubility of >24.5 µg/mL at pH 7.4 has been reported.[5][6]	
pKa	11.08 ± 0.40 (Predicted)	[8]
InChl Key	ORZRMRUXSPNQQL- UHFFFAOYSA-N	[4][6]

Synthesis and Derivatization

The synthesis of **6-Nitroindazole** can be approached through various methodologies. One documented method involves the reaction of (2-methyl-5-nitrophenyl)azo phenyl sulfide with 1,8-diazabicyclo[5.4.0]undec-7-ene in concentrated acetonitrile. Another approach is the conversion of 2-methyl-5-nitroaniline.[6] The indazole ring system can also be formed via the diazotization of an aniline derivative followed by intramolecular cyclization.

The chemical reactivity of **6-Nitroindazole** is significantly influenced by the electron-withdrawing nature of the nitro group.[6] This property allows for various derivatization strategies, including:



- Reduction of the Nitro Group: The nitro group can be reduced to a 6-amino group using reagents such as iron metal in the presence of aqueous ammonium chloride or through catalytic hydrogenation with palladium-on-carbon (Pd/C) under a hydrogen atmosphere.[6]
- Alkylation: The nitrogen atoms of the indazole ring can be alkylated. For instance, methylation can be achieved using dimethyl sulfate or trimethyloxonium tetrafluoroborate (Meerwein's salt).[6]
- Halogenation: The C-3 position of the indazole ring can be functionalized, for example, by reacting 6-nitroindazole with iodine in the presence of a base like potassium carbonate to yield 3-iodo-6-nitroindazole.[7]

Experimental Protocols

While specific, detailed experimental protocols for all applications of **6-Nitroindazole** are proprietary or vary by laboratory, the following sections provide generalized methodologies for key experiments.

This protocol describes a common method to assess the inhibitory activity of compounds like **6-Nitroindazole** on MAO enzymes.

- Tissue/Enzyme Preparation:
 - Obtain cerebral cortices or hippocampi from animal models.
 - Homogenize the tissues in a suitable buffer (e.g., phosphate buffer).
 - Centrifuge the homogenate to isolate the mitochondrial fraction, which contains the MAO enzymes.
 - Alternatively, use commercially available recombinant human MAO-A or MAO-B enzymes.
- Enzyme Reaction:
 - Pre-incubate the mitochondrial suspension or recombinant enzyme with various concentrations of 6-Nitroindazole (or a vehicle control) for a defined period.



- Initiate the enzymatic reaction by adding a suitable substrate. Kynuramine is often used as a substrate for both MAO-A and MAO-B.
- The reaction produces 4-hydroxyquinoline.
- Detection and Data Analysis:
 - Measure the formation of the product (4-hydroxyquinoline) over time using a fluorometer at specific excitation and emission wavelengths.
 - Alternatively, the oxidation of the substrate can be monitored by HPLC.
 - Calculate the percentage of inhibition for each concentration of **6-Nitroindazole**.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This assay is used to determine the nitric oxide scavenging activity of a compound.

- · Cell Culture and Treatment:
 - o Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.
 - Treat the cells with various concentrations of 6-Nitroindazole for a specified time.
 - Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of nitric oxide.
- Nitrite Measurement:
 - After incubation, collect the cell culture supernatant.
 - Nitric oxide production is indirectly measured by quantifying the stable metabolite, nitrite.
 - Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - The reaction forms a colored azo compound.

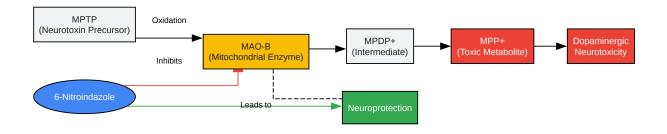


- Detection and Analysis:
 - Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 540 nm).
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition.

Biological Activity and Signaling Pathways

6-Nitroindazole is a noted inhibitor of two key enzymes: neuronal nitric oxide synthase (nNOS) and monoamine oxidase (MAO), particularly the MAO-B isoform.[2][9]

6-Nitroindazole acts as a competitive and reversible inhibitor of both MAO-A and MAO-B, with a reported IC₅₀ of 2.5 μM for MAO-B.[2][9] MAO-B is a mitochondrial enzyme involved in the oxidative deamination of monoamine neurotransmitters and the activation of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2][3] By inhibiting MAO-B, **6-nitroindazole** can prevent the conversion of MPTP to its toxic metabolite MPP+, which is implicated in Parkinson's disease models.[2][3] This inhibition suggests a potential neuroprotective role for **6-nitroindazole**.



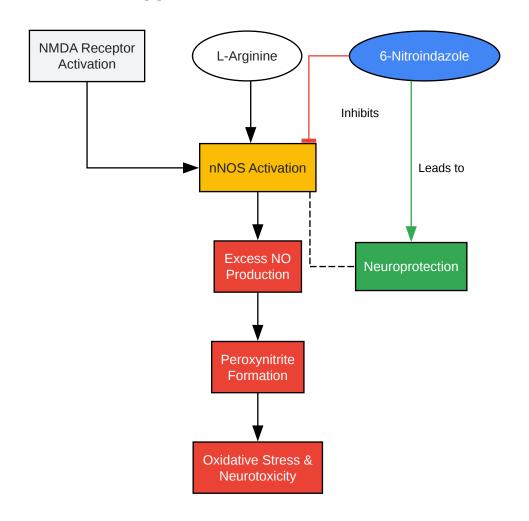
Click to download full resolution via product page

Caption: Inhibition of the MAO-B pathway by **6-Nitroindazole**, leading to neuroprotection.

6-Nitroindazole is also recognized as an inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a crucial signaling molecule in the nervous system. However, excessive NO



production, often stimulated by the activation of NMDA receptors, can lead to the formation of reactive nitrogen species like peroxynitrite, resulting in oxidative stress and neuronal damage. [8] By inhibiting nNOS, **6-nitroindazole** can mitigate this neurotoxicity, which is another facet of its neuroprotective potential.[8] It is important to note that while it shows some selectivity for nNOS, at higher concentrations, it can also inhibit endothelial NOS (eNOS). Furthermore, some studies indicate that nitroindazole derivatives can induce smooth muscle relaxation independent of NOS inhibition.[1]



Click to download full resolution via product page

Caption: Workflow of nNOS inhibition by **6-Nitroindazole**, preventing neurotoxicity.

Applications in Research and Development

The dual inhibitory action of **6-Nitroindazole** on both MAO-B and nNOS makes it a valuable tool in several research areas:



- Neuroscience: It is used to study the roles of nitric oxide and monoamine metabolism in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][9]
- Pharmacology: It serves as a lead compound for the development of novel therapeutic agents targeting neurological and psychiatric disorders like depression and anxiety.[1]
- Cardiovascular Research: Its effects on nitric oxide signaling are relevant to studies on vascular function and conditions like hypertension.[1]
- Agrochemicals: The chemical properties of 6-Nitroindazole are also being explored for the synthesis of new agrochemicals.[1]

In conclusion, **6-Nitroindazole** is a compound with significant potential in various scientific fields, particularly in drug discovery and development. Its well-defined physicochemical properties and multifaceted biological activities provide a solid foundation for further research and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Nitroindazole synthesis chemicalbook [chemicalbook.com]
- 7. WO2006048745A1 Methods for preparing indazole compounds Google Patents [patents.google.com]



- 8. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTPinduced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Nitroindazole CAS number and basic properties.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021905#6-nitroindazole-cas-number-and-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com